Aluminum oxide

Descripción general

Descripción

Aluminum oxide, or alumina, is an amphoteric oxide with the chemical formula Al₂O₃. It is a white crystalline solid with exceptional hardness (9 on the Mohs scale) and thermal stability (melting point ~2072°C) . Its synthesis often involves thermal decomposition of aluminum nitrate (Al(NO₃)₃·9H₂O) in aqueous solutions, yielding Al₂O₃ and HNO₃ . Key applications include wear-resistant coatings, catalysts, and electronic passivation layers due to its high hot hardness, low thermal conductivity (~30 W/m·K), and chemical inertness .

Al₂O₃ exhibits amphoteric behavior, reacting with both acids and bases. For example, it reacts with molten aluminum at 1450°C to form suboxides (Al₂O) . Its surface chemistry also allows hydrogen bonding with organic molecules like esters, though such interactions are reversible in water .

Aplicaciones Científicas De Investigación

Aluminum oxide serves as an effective catalyst and catalyst support in various chemical reactions. Its porous structure enhances surface area, making it ideal for catalytic processes.

Key Catalytic Applications

- Claus Process : Used for converting hydrogen sulfide into elemental sulfur in refineries.

- Dehydration Reactions : Facilitates the conversion of alcohols to alkenes.

- Support for Industrial Catalysts : Commonly used in hydrodesulfurization and Ziegler-Natta polymerizations.

Table 2: Industrial Catalytic Applications of this compound

| Reaction Type | Application | Description |

|---|---|---|

| Claus Process | Sulfur Production | Converts H₂S to elemental sulfur |

| Alcohol Dehydration | Alkene Production | Converts alcohols to alkenes |

| Hydrodesulfurization | Oil Refining | Removes sulfur from fuels |

Biomedical Applications

This compound is recognized for its biocompatibility and mechanical strength, making it suitable for various medical applications.

Applications in Medicine

- Implants : Used in hip joints and dental implants due to its corrosion resistance and ability to integrate with bone.

- Coatings : Serves as a coating material for medical devices to enhance biocompatibility.

Case Study: Dental Implants

Research has shown that this compound-coated dental implants exhibit improved osseointegration compared to uncoated implants, leading to better long-term stability and success rates in dental procedures .

Environmental Applications

This compound plays a significant role in environmental management, particularly in water treatment processes.

Phosphorus Removal

- This compound is employed in wastewater treatment to bind phosphorus, thereby reducing nutrient pollution in water bodies. This process helps mitigate eutrophication effects .

Table 3: Environmental Applications of this compound

| Application | Description |

|---|---|

| Phosphorus Binding | Reduces nutrient pollution in water |

| Adsorption of Contaminants | Used in filtration systems |

Nanotechnology

Recent advancements have seen this compound being utilized at the nanoscale for various innovative applications.

Nanoparticles and Biosensing

Análisis De Reacciones Químicas

Acid-Base Reactions

Aluminum oxide exhibits amphoteric behavior, reacting with both acids and bases to form salts and water.

Reactions with Acids

-

Hydrochloric Acid (HCl):

This reaction occurs at room temperature, producing aluminum chloride and water .

-

Sulfuric Acid (H₂SO₄):

The reaction proceeds via neutralization, forming aluminum sulfate .

Reactions with Bases

| Reaction Type | Equation | Conditions |

|---|---|---|

| Acidic Neutralization | Al₂O₃ + 6HCl → 2AlCl₃ + 3H₂O | Room temperature |

| Basic Neutralization | Al₂O₃ + 2NaOH → 2NaAlO₂ + H₂O | 900–1100°C |

Thermal Decomposition

This compound can be synthesized by calcining aluminum hydroxide:

This occurs at ~1050°C and is central to the Bayer process for alumina production .

Reaction with Carbon

At extreme temperatures (>2000°C), Al₂O₃ reacts with carbon to produce aluminum metal:

This is part of the Hall-Héroult process for aluminum extraction .

Reactivity with Water

While Al₂O₃ is generally water-insoluble, its hygroscopic nature allows limited moisture absorption . Mechanical disruption of the oxide layer enables reactions with water under specific conditions:

This reaction is highly exothermic and produces hydrogen gas .

Catalytic and Redox Reactions

This compound serves as a catalyst or support in industrial processes:

Q & A

Basic Research Questions

Q. How can the empirical formula of aluminum oxide be determined experimentally using gravimetric analysis?

- Methodological Answer : To determine Al₂O₃'s empirical formula:

Perform controlled oxidation of aluminum to measure mass changes.

Calculate molar ratios:

- Example: If 52.94 g Al and 47.06 g O are obtained, divide by atomic masses (Al: 27 g/mol, O: 16 g/mol).

- Al: ; O: .

- Simplify the ratio to , yielding Al₂O₃ .

- Key Consideration : Ensure complete oxidation and precise mass measurements to avoid stoichiometric errors.

Q. What experimental parameters are critical when anodizing aluminum alloys to optimize oxide layer properties?

- Methodological Answer :

- Use Box-Wilson experimental design to optimize variables:

Electrolyte concentration (e.g., sulfuric acid).

Current density (e.g., 1–3 A/dm²).

Temperature (20–30°C).

- Monitor pore structure (hexagonal morphology) via SEM and measure corrosion resistance using electrochemical impedance spectroscopy (EIS) .

- Key Consideration : Seal pores with hydrolyzed this compound to enhance durability .

Q. How does the amphoteric nature of Al₂O₃ influence its reactivity in different chemical environments?

- Methodological Answer :

- Acidic conditions : Reacts with HCl to form Al³⁺ ions:

. - Basic conditions : Reacts with NaOH to form aluminate ions:

. - Experimental validation : Use titration or pH-dependent solubility tests to confirm reactivity .

Advanced Research Questions

Q. What methodologies are used to model this compound layer growth in high-temperature reactors, considering thermal resistance and growth rate uncertainties?

- Methodological Answer :

- COMSOL Multiphysics : Model oxide growth as dynamic thermal resistance.

Input empirical correlations for growth rates (e.g., from neutron flux experiments).

Incorporate uncertainty analysis (Monte Carlo simulations) for rate variability.

- Validation : Compare with experimental data from high-flux reactors (e.g., Advanced Neutron Source) .

- Key Challenge : Balancing computational accuracy with experimental variability in oxide thickness.

Q. How can Design of Experiments (DOE) approaches be applied to study electrochemical properties of this compound layers?

- Methodological Answer :

- DOE Framework :

Define factors (e.g., voltage, electrolyte pH, alloy composition).

Use response surface methodology (RSM) to optimize oxide layer thickness or hardness.

- Case Study : For niobium-doped Al₂O₃ layers on 3003 aluminum alloy, DOE identified optimal anodizing voltage (15–20 V) and pH (3–5) .

- Outcome : Reduced experimental runs by 40% while achieving 95% confidence in results.

Q. What are the methodological considerations for assessing this compound's toxicological effects in chronic exposure studies?

- Methodological Answer :

- Inhalation Studies :

Expose rodent models to Al₂O₃ aerosols (0.5–5 mg/m³) for 365+ days.

Assess lung histopathology (fibrosis, granuloma formation).

- Oral/Dermal Routes : Use in vitro assays (e.g., cell viability tests with alveolar macrophages).

- Data Interpretation : Differentiate toxicity from co-exposure confounders (e.g., phosphine gas in aluminum phosphide) .

- Regulatory Compliance : Follow OECD guidelines for chronic toxicity testing.

Q. Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., electrolyte composition, voltage) in detail, as per Beilstein Journal of Organic Chemistry standards .

- Data Reporting : Include uncertainty ranges for oxide growth rates and toxicity thresholds in publications .

- Safety Protocols : Use PPE and fume hoods when handling Al₂O₃ powders to mitigate inhalation risks .

Comparación Con Compuestos Similares

Silicon Dioxide (SiO₂)

- Structural and Compositional Differences :

Al₂O₃ and SiO₂ are both network oxides, but SiO₂ forms a tetrahedral silicate structure, whereas Al₂O₃ adopts octahedral or tetrahedral coordination depending on the phase (e.g., α-Al₂O₃ vs. γ-Al₂O₃). In particulate matter, Al₂O₃ concentrations rarely exceed 45 wt%, while SiO₂ can reach 100 wt% . - Applications :

SiO₂ is dominant in glass and ceramics, while Al₂O₃ excels in high-temperature coatings and abrasives. In composite materials, Al₂O₃ forms stable interfaces with molten aluminum alloys, whereas SiO₂ preforms require additional chemical stabilization .

Titanium Oxides (TiO₂ and TiOx)

- Electronic Properties :

TiO₂ is a semiconductor with photocatalytic activity, whereas Al₂O₃ is an insulator. However, combining Al₂O₃ with TiO₂ in atomic-layer-deposited (ALD) stacks improves electronic properties, such as reduced sheet resistance and enhanced passivation . - Thermal and Mechanical Behavior :

Al₂O₃ has higher hot hardness and lower thermal conductivity than TiO₂ or TiN, making it superior for cutting tools. For instance, Al₂O₃ coatings exhibit a chemical dissolution wear rate orders of magnitude lower than TiN .

Transition Metal Oxides (FeO, MgO, NiO)

- Catalytic and Surface Properties :

Al₂O₃-supported transition metal oxides (e.g., NiO, MgO) exhibit enhanced thermal stability and pore structure compared to pure Al₂O₃. For example, Ni-Al₂O₃ composites retain hexagonal mesoporous symmetry with pore widths up to 20% larger than pure Al₂O₃ . - Adsorption Capacity: Al₂O₃ surfaces adsorb catechol via bidentate complexes with surface Al³⁺ sites, a mechanism shared with gibbsite (γ-Al(OH)₃) and boehmite (γ-AlOOH). However, noncrystalline Al₂O₃ shows higher reactivity per unit area than crystalline phases .

Other Aluminum Oxides/Hydroxides

- Boehmite (γ-AlOOH) and Gibbsite (γ-Al(OH)₃) :

These hydroxides transform into Al₂O₃ upon dehydration. Boehmite has higher surface area and catalytic activity than α-Al₂O₃ but lower thermal stability . - Natural Corundum :

Corundum (α-Al₂O₃) shares nearly identical hardness and chemical resistance with synthetic Al₂O₃ but differs in trace elemental impurities, which affect color (e.g., ruby vs. sapphire) .

Key Data Tables

Table 1: Thermal and Mechanical Properties

| Property | Al₂O₃ | TiO₂ | TiN | SiO₂ |

|---|---|---|---|---|

| Thermal Conductivity (W/m·K) | 30 | 11.7 | 29 | 1.4 |

| Hardness (Mohs) | 9 | 6–6.5 | 8–9 | 7 |

| Melting Point (°C) | 2072 | 1843 | 2930 | 1713 |

| Key Application | Abrasives | Photocatalysts | Coatings | Glass |

Table 2: Adsorption and Surface Properties

| Material | Surface Area (m²/g) | Adsorption Capacity (Catechol) | Stability in Water |

|---|---|---|---|

| α-Al₂O₃ | 5–10 | Low | High |

| Noncrystalline Al₂O₃ | 200–300 | High | Moderate |

| Boehmite (γ-AlOOH) | 150–250 | Moderate | Low |

Sources:

Métodos De Preparación

Industrial Bayer Process: Refining Bauxite to Alumina

The Bayer process dominates global alumina production, accounting for over 90% of industrial output . Bauxite ore, comprising 30–60% Al₂O₃, is crushed and digested in concentrated sodium hydroxide (NaOH) at 150–250°C under pressure. This dissolves aluminum hydroxide while leaving impurities like iron oxides and silicates as "red mud" residue :

3 + \text{NaOH} \rightarrow \text{NaAlO}2 + 2\text{H}_2\text{O}

The sodium aluminate solution is cooled and seeded with aluminum hydroxide crystals to precipitate pure Al(OH)₃, which is calcined at 1,100°C to yield α-Al₂O₃ . Despite its efficiency, the process generates significant red mud waste, necessitating advanced filtration and disposal strategies.

Acid Leach Method: Recycling Industrial Aluminum Waste

The acid method converts aluminum scrap (e.g., beverage cans) into high-purity alumina through hydrochloric acid (HCl) digestion . Shredded aluminum reacts with 1:1 HCl under stirring, forming aluminum chloride:

3 + 3\text{H}2

Ammonium hydroxide (NH₄OH) is then added to precipitate aluminum hydroxide, which is filtered, washed, and calcined at 800°C :

3 \xrightarrow{800^\circ\text{C}} \text{Al}2\text{O}3 + 3\text{H}2\text{O}

Thermogravimetric analysis (TGA) confirms complete dehydration at 800°C, while scanning electron microscopy (SEM) reveals agglomerated particles with 50–100 nm crystallites . This method achieves 95% purity, making it viable for recycling applications.

Alkali Leach Method: Sodium Hydroxide Digestion

In the alkali approach, aluminum reacts with NaOH to form sodium aluminate, which is subsequently acidified to precipitate Al(OH)₃ :

2\text{O} \rightarrow 2\text{NaAlO}2 + 3\text{H}_2

Adding HCl to sodium aluminate yields aluminum hydroxide:

2 + \text{HCl} + \text{H}2\text{O} \rightarrow \text{Al(OH)}_3 + \text{NaCl}

Calcination at 800°C produces γ-Al₂O₃, a metastable phase with high surface area (>190 m²/g) . However, energy-dispersive X-ray spectroscopy (EDX) shows residual sodium contamination (≤2 at%), necessitating extensive washing .

Chemical Precipitation: Citric Acid-Mediated Synthesis

Chemical precipitation using aluminum nitrate and citric acid offers a low-cost route to nano-alumina . A 0.5 M solution of Al(NO₃)₃·9H₂O is mixed with citric acid (1:1 molar ratio) at 80°C, forming a yellowish sol. Calcination at 600°C for 2 hours yields γ-Al₂O₃ nanoparticles:

3\text{)}3\cdot9\text{H}2\text{O} + 5\text{C}6\text{H}8\text{O}7 \rightarrow 3\text{Al}2\text{O}3 + 74\text{H}2\text{O} + 30\text{CO}2 + 9\text{N}_2

X-ray diffraction (XRD) confirms crystallite sizes of 24.19 nm, while atomic force microscopy (AFM) reveals surface roughness of 117.6 nm . This method achieves 98% purity but requires precise pH control to avoid agglomeration.

Sol-Gel Synthesis: High-Purity Alpha-Alumina Nanoparticles

The sol-gel method produces α-Al₂O₃ nanoparticles through controlled hydrolysis of aluminum nitrate nonahydrate . A 0.18 M solution of Al(NO₃)₃·9H₂O in water-ethanol (10:1 v/v) is stirred at 80°C, forming a transparent gel. Drying at 80°C and calcination at 1,300°C for 4 hours yield α-phase alumina:

2\text{O}3 \xrightarrow{1300^\circ\text{C}} \alpha\text{-Al}2\text{O}3

Field-emission SEM (FESEM) shows spherical particles with 33.9 nm average crystallite size . Transmission electron microscopy (TEM) confirms single-crystal structures, ideal for high-strength composites.

Comparative Analysis of Preparation Methods

The Bayer process remains unmatched for bulk production, while sol-gel synthesis excels in purity and crystallinity. Acid/alkali methods are cost-effective for recycling but suffer from impurities. Precipitation balances scalability and nanoparticle control, making it ideal for catalytic applications.

Propiedades

IUPAC Name |

dialuminum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYBMLMFCGWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

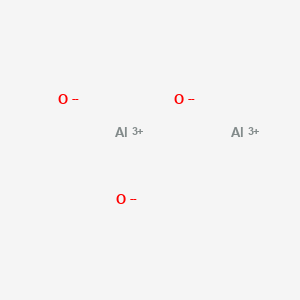

[O-2].[O-2].[O-2].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aluminium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052791 | |

| Record name | Aluminum (II) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum oxide is a white odorless crystalline powder. Water insoluble. Properties (both physical and chemical) vary according to the method of preparation; different methods give different crystalline modifications. The variety formed at very high temperature is quite inert chemically. alpha-Alumina is the main component of technical grade alumina. Corundum is natural aluminum oxide. Emery is an impure crystalline variety of aluminum oxide. (NIOSH, 2022), Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, White, odorless, crystalline powder; [NIOSH], WHITE POWDER., White, odorless, crystalline powder. | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide (Al2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

5396 °F at 760 mmHg (NIOSH, 2023), 2977 °C, 3000 °C, 5396 °F | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Difficult solubility in mineral acids and strong alkali, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4 (NIOSH, 2023) - Denser than water; will sink, Density: 3.4-4.0, Soft white powder; transforms to corundum at 1200 °C; density: 3.97 g/cu cm; insoluble in water; soluble in acid; slightly soluble in alkaline solutions /Gamma-alumina/, 3.97 g/cm³, 4, 4.0 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), Vapor pressures: 100 Pa at 2122 °C; 1 kPa at 2351 °C; 10 kPa at 2629 °C; 100 kPa at 2975 °C, 1 mm Hg at 2158 °C, 0 mmHg (approx) | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sodium is the main component of the process solution and is also the largest contaminant of the product. ... Gallium is a ubiquitous component of aluminous ores. Its chemistry is similar to that of aluminum, so it accumulates in Bayer process solutions until an equilibrium is reached at about 0.2 g/L. The gallium content of Al2O3 is a linear function of the gallium concentration in the solution. ... Silicon is a component of many aluminum alloys, yet the specification for Al2O3 is less than 0.02% SiO2. ... Potassium is undesirable in the Al2O3 because it may destroy the graphite in Hall-Heroult cells by intercalation, i.e., it diffuses between the layers of the graphite structure, thus expanding its volume. Although it is soluble in Bayer solutions, there has not been a recorded instance of K2O concentrations becoming high enough to affect the Al2O3 quality.... Iron(III)oxide (Fe2O3) as an impurity in Al2O3. ... Calcium also is a common impurity. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, White powder, balls or lumps or various mesh | |

CAS No. |

1344-28-1; 1302-74-5(corundum); 12415-34-8(emery), 1344-28-1, 39377-45-2 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039377452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum oxide (Al2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMI26O6933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3632 °F (NIOSH, 2023), 2030 °C, 2054 °C, 3632 °F | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.